![molecular formula C13H18ClN3O B1399194 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone CAS No. 1316225-92-9](/img/structure/B1399194.png)
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone
Overview
Description
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is a chemical compound with the molecular formula C13H18ClN3O . It is also known as KET and is a psychoactive drug that belongs to the class of dissociative anesthetics.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is 267.75 g/mol. Other specific physical and chemical properties were not found in the available resources .Scientific Research Applications
Drug Design and Development
Piperidine derivatives like 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone are crucial in the design and development of new pharmaceuticals . They are present in more than twenty classes of drugs, including alkaloids, and play a significant role in medicinal chemistry due to their diverse pharmacological properties. This compound can be used as a building block in the synthesis of potential therapeutic agents.
Synthesis of Biologically Active Piperidines
The synthesis of biologically active piperidines is an important area of research. This compound can undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are valuable for creating compounds with potential biological activity.
Pharmacological Applications
Piperidine derivatives are known for their wide range of pharmacological activities. As such, 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone could be explored for its potential use in treating various medical conditions. It could be involved in the discovery and biological evaluation of new drugs .
Industrial Chemical Synthesis
While specific industrial applications for this compound are not detailed in the available literature, piperidine derivatives are often used in the synthesis of rubber chemicals, corrosion inhibitors, and polymers. This compound could potentially be used in similar industrial processes.
Environmental Impact Studies
The environmental impact of chemical compounds is an increasingly important field of study. Research into the environmental fate and breakdown of piperidine derivatives, including 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone, could provide valuable information on how these compounds interact with ecosystems .
Safety and Handling Protocols
Understanding the safety and handling requirements of chemical compounds is essential. This compound, like other piperidine derivatives, must be handled with care, following proper safety protocols to prevent exposure and environmental contamination .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYONHYXQUNYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.